3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-6-5-7-18(14-17)15-26-16-22(25(28)21-8-3-4-9-23(21)26)24(27)19-10-12-20(29-2)13-11-19/h3-14,16H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSYZNCFFIGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 3-(4-Methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
This compound is a synthetic compound that belongs to the class of dihydroquinoline derivatives. Compounds in this class have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research has shown that dihydroquinoline derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
- Case Studies : A study demonstrated that certain dihydroquinoline derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compounds were found to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Antimicrobial Activity
Dihydroquinoline derivatives have also been investigated for their antimicrobial properties:
- Spectrum of Activity : They have shown efficacy against a range of bacteria and fungi. For example, a related compound was effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that these compounds disrupt bacterial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of dihydroquinoline derivatives:
- Mechanisms : These compounds may inhibit key inflammatory mediators such as TNF-alpha and IL-6.
- Evidence : Experimental models have shown that certain dihydroquinolines reduce edema and inflammation in animal models of arthritis and other inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Mechanism | Example Findings |
|---|---|---|---|
| Anticancer | Dihydroquinolines | Induction of apoptosis | Growth inhibition in breast cancer cells |
| Antimicrobial | Dihydroquinolines | Disruption of cell membranes | Efficacy against Gram-positive bacteria |
| Anti-inflammatory | Dihydroquinolines | Inhibition of inflammatory mediators | Reduced edema in arthritis models |
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Electronic Effects: The 4-methoxybenzoyl group in the target compound donates electrons via its para-methoxy group, enhancing resonance stabilization. Sulfonyl () and dimethoxybenzoyl () groups further modify electronic profiles, with sulfonyl increasing polarity and dimethoxy enhancing lipophilicity .
Steric and Positional Effects :
- The 3-methylbenzyl group in the target compound creates steric hindrance distinct from the 4-methylbenzyl (C567-0461) or 4-chlorobenzyl () analogs. Meta-substitution on the benzyl ring may influence conformational flexibility .
- N-Alkyl Chain Length : Derivatives like compound 93 (butyl) and 94 (pentyl) demonstrate how extended alkyl chains at position 1 modulate solubility and membrane permeability .
Synthetic Complexity :
- Sulfonylation () and multi-methoxy substitutions () require additional steps, such as protection/deprotection or selective coupling, compared to the target compound’s straightforward alkylation .
Preparation Methods
Formation of the Quinolinone Core
The quinolinone backbone is typically constructed via a Yoshizawa condensation reaction , which involves heating an aniline derivative with ethyl orthoformate and ethyl acetoacetate in an inert high-boiling solvent like Dowtherm A. For example, 3-acetyl-4(1H)-quinolinone intermediates are synthesized at temperatures between 95–254°C under argon. This step establishes the bicyclic framework essential for subsequent functionalization.
Key Reaction Parameters
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| Aniline derivative | Nucleophile | 8 h, 254°C, Dowtherm A | 60–75 |
| Ethyl orthoformate | Carbonyl source | Excess stoichiometry | – |
| Ethyl acetoacetate | Acetyl donor | 1.5–2.0 equiv | – |
This method is scalable but requires strict temperature control to avoid decomposition.
Introduction of the 4-Methoxybenzoyl Group
The 3-position of the quinolinone core is functionalized via Friedel-Crafts acylation using 4-methoxybenzoyl chloride. Aluminum chloride (AlCl3) serves as the Lewis catalyst in dichloromethane at 0–5°C, achieving regioselective acylation. Post-reaction quenching with ice-water and extraction with ethyl acetate yields the intermediate with 68–72% efficiency.
Substitution Reactions for N-1 Functionalization
Alkylation of the Quinolinone Nitrogen
The N-1 position is alkylated with 3-methylbenzyl bromide under basic conditions. Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 100°C facilitates nucleophilic substitution, forming the 1-[(3-methylphenyl)methyl] substituent. This step typically achieves 80–85% yield after 1 hour.
Optimization Insights
- Solvent Choice : DMF enhances solubility of the quinolinone intermediate.
- Base Selection : K2CO3 prevents over-alkylation compared to stronger bases like NaOH.
- Temperature : Reactions above 90°C reduce side-product formation.
Oxidation and Reduction Steps
Ketone Formation via Controlled Oxidation
The 4-ketone group is installed using m-chloroperbenzoic acid (mCPBA) in dichloromethane at –15°C. This mild oxidant selectively targets the dihydroquinoline’s 4-position without over-oxidizing the methoxybenzoyl group. Yields range from 70–75% after aqueous workup.
Critical Safety Notes
Reductive Amination for Byproduct Mitigation
Unreacted intermediates are reduced using sodium borohydride (NaBH4) in methanol. This step minimizes impurities such as secondary alcohols, improving overall purity to >95%.
Purification and Isolation Techniques
Chromatographic Separation
Crude products are purified via flash column chromatography using gradients of petroleum ether and ethyl acetate (15:1 to 5:1). This removes unreacted benzyl halides and acylated byproducts.
Typical Chromatography Conditions
| Stationary Phase | Mobile Phase | Elution Volume | Purity Post-Purification |
|---|---|---|---|
| Silica gel (230–400 mesh) | PE/EtOAc (10:1) | 500 mL/g | ≥98% |
Crystallization Optimization
Recrystallization from acetonitrile/dichloromethane mixtures (3:1 v/v) yields crystalline material with a melting point of 198–202°C. X-ray diffraction confirms the orthorhombic crystal system.
Analytical Characterization
Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C26H23NO4 : 413.1627 [M+H]+
- Observed : 413.1629 [M+H]+ (Δ = 0.5 ppm).
Q & A
Basic: What are the optimal synthetic conditions for preparing 3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the quinoline core. Key steps include:
- Core Formation: Cyclization of precursor amines or ketones under acidic or basic conditions.
- Substituent Introduction: The 4-methoxybenzoyl and 3-methylbenzyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation.
- Optimization:
- Temperature: Maintain 60–80°C for acylation to minimize side reactions .
- Solvents: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency .
- Catalysts: Lewis acids (e.g., AlCl₃) or palladium-based catalysts improve yield in coupling reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the pure product.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbons in the dihydroquinoline core .
- 2D NMR (COSY, HSQC): Resolves overlapping signals from aromatic substituents.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion matching C₂₆H₂₃NO₃) .
- HPLC: Monitors purity (>95%) using a C18 column and UV detection at 254 nm.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
SAR studies require systematic modifications and biological testing:
- Substituent Variations:
- Replace the 4-methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to assess electronic effects.
- Modify the 3-methylbenzyl group with bulkier alkyl chains to probe steric tolerance .
- Assays:
- Anticancer Activity: Test against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using MTT assays.
- Anti-inflammatory Activity: Measure TNF-α inhibition in murine macrophages (e.g., RAW 264.7 cells) .
- Data Correlation: Use computational tools (e.g., molecular docking) to link substituent properties with IC₅₀ values .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) arise from experimental variables. Mitigation strategies include:
- Standardized Protocols:
- Use identical cell lines (e.g., ATCC-certified MCF-7) and passage numbers.
- Normalize assay conditions (e.g., 48-hour incubation, 10% FBS) .
- Data Validation:
- Replicate results in ≥3 independent experiments.
- Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., fluorobenzoyl derivatives) to identify trends .
Advanced: What strategies enhance the aqueous solubility of this lipophilic compound for in vivo studies?
Methodological Answer:
Improving solubility involves chemical and formulation approaches:
- Chemical Modifications:
- Introduce polar groups (e.g., -COOH at the quinoline 6-position) without disrupting pharmacophores .
- Formulation Strategies:
- Co-solvents: Use Cremophor EL or DMSO (≤10% v/v) in saline.
- Nanoparticles: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Solubility Testing: Perform shake-flask assays in PBS (pH 7.4) with UV quantification at λmax ≈ 280 nm.
Advanced: How can molecular modeling predict interactions between this compound and biological targets?
Methodological Answer:
Computational workflows include:
- Target Identification: Screen against kinase databases (e.g., PDB) using pharmacophore models.
- Docking Studies:
- Software: AutoDock Vina or Schrödinger Glide.
- Parameters: Grid box centered on ATP-binding sites (e.g., EGFR kinase) with flexible side chains .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen bonding (e.g., with Ser783) .
- Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values.
Advanced: What experimental designs are optimal for in vivo toxicity profiling?
Methodological Answer:
Follow OECD guidelines with modifications for compound-specific kinetics:
- Dose Escalation: Start at 10 mg/kg (mouse model) with weekly increments to 100 mg/kg.
- Endpoints:
- Acute Toxicity: Monitor mortality, body weight, and organ histopathology (liver/kidney) for 14 days.
- Subchronic Toxicity: 28-day study with hematological (CBC) and biochemical (ALT, creatinine) markers .
- Controls: Include vehicle (e.g., 0.5% methylcellulose) and positive controls (e.g., doxorubicin for comparative toxicity).
Table 1: Representative Biological Activity Data for Analogous Dihydroquinoline Derivatives
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Key Mechanism | Reference |
|---|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12.0 | Caspase-3/7 activation | |
| Anticancer | HCT-116 (Colon Cancer) | 8.5 | G2/M cell cycle arrest | |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 15.4 | TNF-α inhibition (70% at 20 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
